molecular formula C15H12ClN3O B582751 7-Aminoclonazepam-d4 CAS No. 1215070-96-4

7-Aminoclonazepam-d4

Cat. No. B582751
CAS RN: 1215070-96-4
M. Wt: 289.755
InChI Key: HEFRPWRJTGLSSV-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Aminoclonazepam-d4 is a deuterium-labeled version of 7-Aminoclonazepam . It is used as an internal standard for the quantification of 7-Aminoclonazepam by GC- or LC-MS . It is available as a reference material in bulk powder and/or solution form .


Molecular Structure Analysis

The molecular structure of 7-Aminoclonazepam-d4 is similar to that of 7-Aminoclonazepam, with the difference being the presence of four deuterium atoms . The empirical formula is C15D4H8ClN3O, and the molecular weight is 289.75 .


Chemical Reactions Analysis

7-Aminoclonazepam-d4 is used in analytical methods such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) for the detection and quantification of benzodiazepines . It is used as an internal standard in these methods .

Scientific Research Applications

Gas Chromatography with Negative-Ion Chemical Ionization Mass Spectrometry (GC/NICI-MS)

7-Aminoclonazepam-d4 is used in GC/NICI-MS to improve the sensitivity and specificity for quantitation of clonazepam and its metabolite 7-aminoclonazepam in whole blood . This method significantly exceeds the parameters achieved by traditional electron impact ionization mass spectrometric detection .

Liquid-Liquid Extraction (LLE)

In the process of LLE, 7-Aminoclonazepam-d4 is used as an internal standard . The analytes are extracted using n-butyl acetate, then derivatized with N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) followed by GC/NICI-MS analysis .

Dried Blood Spot (DBS) Analysis

7-Aminoclonazepam-d4 is used in DBS analysis, which is a patient-friendly alternative to traditional venipuncture . DBS is advantageous as it can be performed after a small finger or heel prick by a minimally trained technician in a non-hospital environment .

LC-MS/MS Quantification

7-Aminoclonazepam-d4 is used in the rapid LC-MS/MS quantification of the major benzodiazepines and their metabolites on dried blood spots . This method provides a simple and cost-effective sample pretreatment with subsequent rapid LC-MS/MS analysis .

Ultra-Performance Liquid Chromatography (UPLC)

7-Aminoclonazepam-d4 can be detected and quantified using UPLC coupled with tandem mass spectrometry (MS/MS) . This method permits the simultaneous detection and quantification of 12 benzodiazepines in serum .

Forensic Medicine

7-Aminoclonazepam-d4 is used in forensic medicine for the determination of trace concentrations of clonazepam and 7-aminoclonazepam in whole blood samples .

Safety And Hazards

7-Aminoclonazepam-d4 is classified as a flammable liquid (Category 2). It is harmful if swallowed or inhaled and may cause an allergic skin reaction. It also causes serious eye irritation .

Future Directions

The use of 7-Aminoclonazepam-d4 in analytical methods for the detection and quantification of benzodiazepines is a significant area of research . Its use as an internal standard in GC- or LC-MS methods provides a more accurate measure of patient compliance with clonazepam medication . Future research may focus on optimizing these methods and expanding their applications.

properties

IUPAC Name

7-amino-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8,17H2,(H,19,20)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFRPWRJTGLSSV-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)N)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101043046
Record name 7-Aminoclonazepam-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Aminoclonazepam-d4

CAS RN

125070-96-4
Record name 7-Aminoclonazepam-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 125070-96-4
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